molecular formula C8H6ClF3O3S B13626307 3-Methoxy-4-(trifluoromethyl)benzenesulfonyl chloride

3-Methoxy-4-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B13626307
M. Wt: 274.65 g/mol
InChI Key: ATZLPKZMMJITOT-UHFFFAOYSA-N
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Description

3-methoxy-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S It is a derivative of benzene, featuring a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a pre-functionalized benzene ring. One common method is the sulfonylation of 3-methoxy-4-(trifluoromethyl)benzene using chlorosulfonic acid or sulfuryl chloride in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar sulfonylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the sulfonyl chloride group acts as an electrophile.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, forming sulfonamides or sulfonate esters.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are typical.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Desulfonylated Products: Formed from reduction reactions.

Scientific Research Applications

3-methoxy-4-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-4-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the methoxy group but shares the trifluoromethyl and sulfonyl chloride functionalities.

    3-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but without the methoxy group.

    4-Methoxybenzenesulfonyl chloride: Contains the methoxy and sulfonyl chloride groups but lacks the trifluoromethyl group.

Uniqueness

3-methoxy-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups, which can influence its reactivity and the types of reactions it can undergo. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s stability and reactivity in certain chemical environments.

Properties

Molecular Formula

C8H6ClF3O3S

Molecular Weight

274.65 g/mol

IUPAC Name

3-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H6ClF3O3S/c1-15-7-4-5(16(9,13)14)2-3-6(7)8(10,11)12/h2-4H,1H3

InChI Key

ATZLPKZMMJITOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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